molecular formula C18H17ClN2O2S B2947111 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone CAS No. 851808-26-9

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

Cat. No. B2947111
M. Wt: 360.86
InChI Key: OJDZKXYCXHYOLD-UHFFFAOYSA-N
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Description

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone, also known as CBX or CBX-K, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Formation and Reactivity of N-Heterocyclic Carbenes

Formation of N-Heterocyclic Carbenes through Tautomerization : Imidazolium-1-ylphenolates undergo tautomerization to form N-heterocyclic carbenes (NHCs), which can be trapped as thiones or complexed with palladium without the participation of the phenolate group. This demonstrates the potential for creating novel heterocyclic ring systems and exploring their reactivity (Ming Liu et al., 2016).

Synthesis of Complexes and Derivatives

Synthesis of Sodium and Ytterbium Complexes : New imidazolidine-bridged bis(phenolato) ligands have been synthesized, leading to the formation of sodium and ytterbium complexes. These complexes serve as precursors for further chemical reactions, indicating applications in the synthesis of complex compounds and materials (Xiao-Ping Xu et al., 2007).

Pharmaceutical and Material Science Applications

Antimicrobial Evaluation and Docking Studies : Derivatives of thiophene-2-carboxamides have been synthesized and evaluated for antimicrobial properties, including docking studies to understand their interactions at the molecular level. This research illustrates the potential for designing new antimicrobial agents based on chemical modifications of the imidazole ring (Sailaja Rani Talupur et al., 2021).

Environmental and Health Risks

Formation of Disinfection By-Products : Studies on UV filters like 2,4-dihydroxybenzophenone during chlorination treatment have identified the formation of novel by-products, including chlorobenzoquinones and polycyclic aromatic hydrocarbons. These findings have implications for understanding the environmental and health risks associated with chlorination disinfection processes in water treatment (Xuefeng Sun et al., 2019).

Catalysis and Chemical Transformations

Transfer Hydrogenation Catalysis : Symmetric imino-N-heterocyclic carbene Co(III) complexes have been developed for the catalytic transfer hydrogenation of ketones, demonstrating high conversions and turnover frequencies. This research highlights the utility of NHC complexes in catalysis, offering efficient routes for chemical transformations (S. Abubakar et al., 2020).

properties

IUPAC Name

1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-15-6-4-5-14(11-15)13-24-18-20-9-10-21(18)17(22)12-23-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDZKXYCXHYOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

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